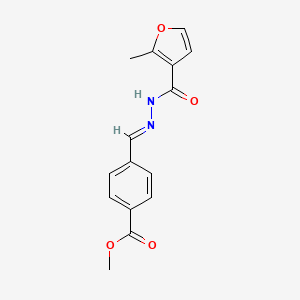![molecular formula C29H24F3N5O7 B11665951 5-(1,3-benzodioxol-5-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665951.png)
5-(1,3-benzodioxol-5-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(1,3-benzodioxol-5-yl)-N-[3-(4-éthoxyphénoxy)-5-nitrophényl]-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(1,3-benzodioxol-5-yl)-N-[3-(4-éthoxyphénoxy)-5-nitrophényl]-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de la structure de base du pyrazolo[1,5-a]pyrimidine, suivie par l'introduction des groupes benzodioxolyle, éthoxyphénoxy, nitrophényle et trifluorométhyle par le biais de diverses réactions de substitution et de couplage. Les conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour atteindre des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela implique l'optimisation des conditions réactionnelles pour les réacteurs à grande échelle, la garantie d'un contrôle qualité constant et la mise en œuvre de techniques de purification efficaces. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité d'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(1,3-benzodioxol-5-yl)-N-[3-(4-éthoxyphénoxy)-5-nitrophényl]-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les groupes nitro en amines ou réduire d'autres groupes fonctionnels.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile pour introduire de nouveaux substituants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à des dérivés divers du composé d'origine.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de développer de nouveaux matériaux.
Biologie
En recherche biologique, le potentiel du composé en tant que molécule bioactive est intéressant. Il peut être étudié pour ses interactions avec des cibles biologiques, telles que des enzymes ou des récepteurs, et ses effets sur les processus cellulaires.
Médecine
En chimie médicinale, le composé peut être étudié pour ses propriétés thérapeutiques potentielles. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour le développement de médicaments, en particulier dans des domaines tels que le cancer, l'inflammation et les maladies infectieuses.
Industrie
Dans le secteur industriel, les propriétés uniques du composé peuvent être exploitées pour le développement de nouveaux matériaux, tels que des polymères ou des revêtements, avec des fonctionnalités spécifiques.
Mécanisme d'action
Le mécanisme d'action du 5-(1,3-benzodioxol-5-yl)-N-[3-(4-éthoxyphénoxy)-5-nitrophényl]-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans des voies biologiques clés. La structure du composé lui permet de se lier à ces cibles, en modulant leur activité et en entraînant divers effets biologiques. Les voies exactes et les interactions moléculaires dépendent du contexte spécifique dans lequel le composé est utilisé.
Mécanisme D'action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
- 1-(1,3-benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
- Acide 3-(1,3-benzodioxol-5-yl)-2-méthylpropanoïque
- (3-(1,3-benzodioxol-5-yl)-2-oxiranyl)(4-méthoxyphényl)méthanone
Unicité
Comparé à ces composés similaires, le 5-(1,3-benzodioxol-5-yl)-N-[3-(4-éthoxyphénoxy)-5-nitrophényl]-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide se distingue par sa combinaison unique de groupes fonctionnels et de caractéristiques structurales. Cette unicité lui permet d'interagir avec une plus large gamme de cibles moléculaires et de présenter une réactivité chimique diversifiée, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C29H24F3N5O7 |
|---|---|
Poids moléculaire |
611.5 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C29H24F3N5O7/c1-2-41-19-4-6-20(7-5-19)44-21-11-17(10-18(12-21)37(39)40)33-28(38)23-14-27-34-22(13-26(29(30,31)32)36(27)35-23)16-3-8-24-25(9-16)43-15-42-24/h3-12,14,22,26,34H,2,13,15H2,1H3,(H,33,38) |
Clé InChI |
HUUKEYFCAKUFAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(CC(NC4=C3)C5=CC6=C(C=C5)OCO6)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665875.png)
![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B11665877.png)
![4,6-Dimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11665883.png)
![3-(2-methoxy-1-naphthyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665902.png)
![4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11665911.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11665917.png)

![(5Z)-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665936.png)
![ethyl (2Z)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665943.png)
![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665944.png)
![4-[(phenylsulfanyl)methyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11665955.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11665959.png)
![N-(4-Chlorophenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide](/img/structure/B11665969.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11665974.png)
